Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) sulphonatosuccinate
Description
Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) sulphonatosuccinate (CAS: 54950-05-9) is a fluorinated anionic surfactant characterized by two perfluorooctyl (C8F17) chains attached to a sulfonated succinate backbone. Its molecular formula is C20H10F26NaO7S, with a molecular weight exceeding 1,000 g/mol (exact value depends on isotopic distribution) . The compound’s high fluorine content grants exceptional thermal stability, chemical resistance, and ultra-low surface tension (~15–20 mN/m), making it suitable for firefighting foams, coatings, and electronic etching fluids. However, as a per- and polyfluoroalkyl substance (PFAS), it faces regulatory restrictions due to environmental persistence and bioaccumulation risks .
Properties
CAS No. |
54950-05-9 |
|---|---|
Molecular Formula |
C20H11F26NaO7S |
Molecular Weight |
912.3 g/mol |
IUPAC Name |
sodium;1,4-dioxo-1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctoxy)butane-2-sulfonate |
InChI |
InChI=1S/C20H12F26O7S.Na/c21-9(22,11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)43)1-3-52-7(47)5-6(54(49,50)51)8(48)53-4-2-10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(44,45)46;/h6H,1-5H2,(H,49,50,51);/q;+1/p-1 |
InChI Key |
ZYSXJSUKIXPQGO-UHFFFAOYSA-M |
Canonical SMILES |
C(COC(=O)CC(C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) sulphonatosuccinate typically involves the reaction of 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) succinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its sodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
General Reactivity of Sulfonate Esters
This compound participates in reactions typical of sulfonate esters, though the presence of perfluorinated alkyl chains significantly alters kinetics and stability compared to non-fluorinated analogs .
Degradation Pathways
Environmental and thermal degradation studies reveal the compound’s potential to act as a precursor to perfluorocarboxylic acids (PFCAs) :
-
Thermal Decomposition :
Above 300°C, cleavage of C–S bonds releases fluorotelomer alcohols, which oxidize to form PFHxA (perfluorohexanoic acid) and PFPeA (perfluoropentanoic acid) . -
Hydrolytic Degradation :
In aqueous environments (pH 3–11), slow hydrolysis yields 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol and sodium sulfosuccinate, with half-lives exceeding 100 days .
Surface Activity and Interfacial Reactions
The compound’s surfactant properties drive its reactivity at interfaces:
-
Micelle Formation :
Reduces surface tension in aqueous solutions (critical micelle concentration ~0.1 mM).-
Table : Interfacial Properties
Property Value Conditions Surface Tension Reduction 22 mN/m 0.5 mM in H₂O, 25°C Hydrophobic Interaction Strong Nonpolar solvents
-
-
Membrane Interactions :
Alters lipid bilayer fluidity in biochemical systems, facilitating transport of hydrophobic molecules.
Stability Under Oxidative Conditions
The perfluorinated chains confer exceptional resistance to oxidation:
-
Oxidizing Agents (e.g., H₂O₂, KMnO₄):
No observable reaction at ambient temperatures. At elevated temperatures (>150°C), partial defluorination occurs, forming shorter-chain fluorocarbons .
Environmental and Regulatory Implications
Despite its stability, the compound’s degradation products (e.g., PFHxA) are persistent environmental contaminants . Regulatory assessments highlight its classification as an indirect PFAS precursor, warranting controlled use in industrial applications .
Scientific Research Applications
Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a dispersing agent in various chemical processes.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to reduce surface tension.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of coatings, adhesives, and sealants to enhance their performance characteristics.
Mechanism of Action
The mechanism of action of Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) sulphonatosuccinate involves its ability to reduce surface tension and alter the interfacial properties of liquids. This is primarily achieved through the alignment of its fluorinated chains at the liquid-air or liquid-liquid interface, creating a barrier that reduces intermolecular forces.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares the target compound with non-fluorinated and partially fluorinated sulphonatosuccinates:
| Compound | CAS | Molecular Formula | Molecular Weight | Alkyl Chain | Fluorination | Key Applications |
|---|---|---|---|---|---|---|
| Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) sulphonatosuccinate | 54950-05-9 | C20H10F26NaO7S | ~1,100* | Tridecafluorooctyl (C8F17) | Full | Firefighting foams, hydrophobic coatings |
| Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfosuccinate sodium salt | 60131-27-3 | C18H9F24NaO7S | 848.28 | Dodecafluoroheptyl (C7F12) | Partial | Industrial emulsifiers, lubricants |
| Sodium 1,4-dihexyl sulphonatosuccinate | 3006-15-3 | C16H29NaO7S | 388.45 | Linear hexyl (C6H13) | None | Detergents, food emulsifiers |
| Sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate | 2373-38-8 | C16H29NaO7S | 388.45 | Branched 1,3-dimethylbutyl | None | Paints, agrochemical dispersants |
| Sodium 1,4-dicyclohexyl sulphonatosuccinate | 23386-52-9 | C16H25NaO7S | 376.41 | Cyclohexyl | None | Pharmaceuticals, cosmetics |
| Sodium 1,4-didecyl sulphonatosuccinate | 23524-64-3 | C24H45NaO7S | 500.67 | Linear decyl (C10H21) | None | Oil recovery, textile processing |
Performance and Stability
- Fluorinated vs. Non-Fluorinated Surfactants: The target compound’s perfluorinated chains provide superior chemical inertness and thermal stability (stable up to 300°C) compared to hydrocarbon-based analogues (e.g., sodium dihexyl sulphonatosuccinate, stable up to 150°C) . Surface Activity: Fluorinated variants reduce surface tension to <20 mN/m, outperforming non-fluorinated analogues (~25–30 mN/m) . Environmental Impact: Fluorinated compounds exhibit extreme persistence (half-life >50 years in water), whereas non-fluorinated variants degrade within weeks .
- Chain Length and Branching Effects: Longer perfluoroalkyl chains (e.g., C8F17 vs. Branched hydrocarbon chains (e.g., 1,3-dimethylbutyl in CAS 2373-38-8) improve solubility in polar solvents compared to linear chains .
Regulatory and Industrial Considerations
- PFAS Restrictions : The target compound is classified under PFAS regulations (e.g., EPA TSCA, EU REACH) due to its persistence. Alternatives like sodium dicyclohexyl sulphonatosuccinate (CAS 23386-52-9) are gaining traction in cosmetics and pharmaceuticals .
- Cost-Effectiveness: Non-fluorinated surfactants (e.g., CAS 3006-15-3) are 10–50x cheaper but lack performance in extreme conditions .
Biological Activity
Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) sulphonatosuccinate is a complex fluorinated compound that has garnered attention in the fields of biochemistry and environmental science due to its unique properties. This article focuses on its biological activity, exploring its mechanisms of action, potential applications in medicine and industry, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a sulfonate group attached to a succinate backbone with long-chain fluorinated alkyl groups. Its chemical formula can be represented as:
This structure imparts significant hydrophobic and lipophobic characteristics, making it relevant in various applications including surfactants and emulsifiers.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The fluorinated chains enhance the compound's ability to disrupt microbial membranes. Studies have shown effectiveness against various bacterial strains.
- Cell Membrane Interaction : The compound's amphiphilic nature allows it to interact with lipid bilayers, potentially affecting cellular permeability and signaling pathways.
- Toxicological Profile : While some studies suggest low toxicity at certain concentrations, there are concerns regarding its persistence in the environment and potential bioaccumulation.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the effectiveness of various fluorinated compounds against Escherichia coli. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than that of non-fluorinated counterparts .
- Environmental Impact Assessment : Research conducted on the environmental persistence of fluorinated compounds revealed that sodium 1,4-bis(3,3,4,4...) exhibited prolonged half-lives in aquatic systems. This raises concerns about its accumulation and effects on aquatic life .
Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli with low MIC | |
| Membrane Disruption | Alters lipid bilayer integrity | |
| Environmental Toxicity | Long half-life in aquatic environments |
In Vitro Studies
In vitro studies have demonstrated that sodium 1,4-bis(3,3...) can induce apoptosis in certain cancer cell lines. The mechanism involves the activation of caspase pathways leading to programmed cell death. This suggests potential applications in targeted cancer therapies .
In Vivo Studies
Animal studies have shown varied responses depending on dosage and exposure duration. Low doses did not exhibit significant adverse effects; however, higher concentrations led to liver toxicity and metabolic disruptions .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) sulphonatosuccinate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves esterification of sulphosuccinic acid with fluorinated alcohols. Key parameters include stoichiometric control of fluorinated alcohols, reaction temperature (typically 60–80°C), and catalyst selection (e.g., sulfuric acid or ion-exchange resins). Post-synthesis purification via ion-exchange chromatography or recrystallization is critical to remove unreacted fluorinated residues . Optimization studies should track yield and purity using techniques like NMR and HPLC.
Q. How can spectroscopic techniques characterize the structure and purity of this fluorinated sulphonatosuccinate?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm ester linkages and fluorocarbon chain integrity. ¹⁹F NMR identifies perfluorinated regions (δ = -80 to -120 ppm for CF₃ and CF₂ groups) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (e.g., [M-Na]⁻) and fragmentation patterns.
- FTIR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1200–1100 cm⁻¹ (S=O and C-F stretching) validate functional groups .
Q. What are the primary physicochemical properties (e.g., critical micelle concentration, surface tension) of this compound, and how do they compare to non-fluorinated analogues?
- Methodological Answer : Conduct surface tension measurements (Wilhelmy plate method) to determine critical micelle concentration (CMC). Fluorinated chains reduce CMC by 10–100× compared to hydrocarbon analogues due to enhanced hydrophobicity. Dynamic light scattering (DLS) and TEM can characterize micelle size and morphology .
Advanced Research Questions
Q. How does the perfluorinated chain length and branching influence the compound’s surfactant efficiency in non-polar solvents?
- Methodological Answer : Compare fluorinated analogues (e.g., C6 vs. C8 chains) using pendant drop tensiometry to measure interfacial tension. Branched chains (e.g., 3,3,4,4… substitution) reduce packing density at interfaces, lowering surface tension more effectively than linear chains. Computational modeling (e.g., molecular dynamics) can predict self-assembly behavior .
Q. What are the environmental persistence and degradation pathways of this compound, given its perfluorinated structure?
- Methodological Answer : Perform accelerated degradation studies under UV/visible light or microbial exposure. LC-MS/MS monitors perfluorinated byproducts (e.g., perfluorooctanoic acid, PFOA). Fluorinated sulphonatosuccinates resist hydrolysis but may undergo photolytic cleavage of ester bonds, releasing persistent fluorinated fragments .
Q. How can this compound be applied in catalysis or advanced materials (e.g., as a phase-transfer catalyst or templating agent)?
- Methodological Answer :
- Catalysis : Test its efficacy in biphasic reactions (e.g., aqueous/organic) by measuring reaction rates of model substrates (e.g., ester hydrolysis). Fluorinated surfactants enhance interfacial contact in systems like SABRE (Signal Amplification by Reversible Exchange) for hyperpolarized MRI contrast agents .
- Materials : Use as a templating agent for mesoporous silica synthesis. SAXS/XRD analyzes pore structure, while BET measures surface area .
Q. How do structural variations (e.g., sodium counterion vs. ammonium) affect colloidal stability and toxicity profiles?
- Methodological Answer : Compare zeta potential and particle size (via DLS) of sodium vs. ammonium salts. Cytotoxicity assays (e.g., MTT on mammalian cell lines) assess biocompatibility. Ammonium salts may exhibit higher cellular uptake due to lipid bilayer interactions .
Data Contradiction Analysis
Q. Discrepancies in reported CMC values for fluorinated surfactants: How can experimental variables be standardized?
- Resolution : Variability arises from solvent purity, temperature, and measurement techniques. Standardize protocols using IUPAC guidelines (e.g., solvent: Milli-Q water, 25°C). Cross-validate results with multiple methods (surface tension vs. conductivity) .
Q. Conflicting toxicity Are fluorinated sulphonatosuccinates inherently toxic, or do impurities dominate observed effects?
- Resolution : Purify samples via preparative HPLC to remove residual fluorinated alcohols or sulfonic acids. Compare toxicity of purified vs. crude batches using in vitro models (e.g., zebrafish embryos). LC-MS/MS quantifies impurity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
